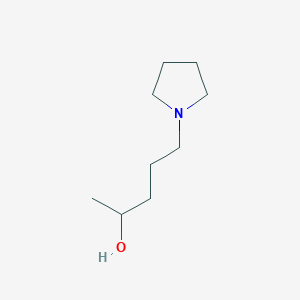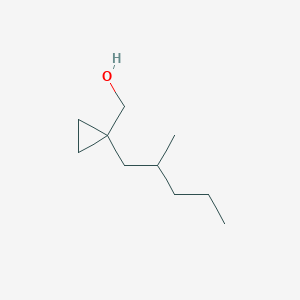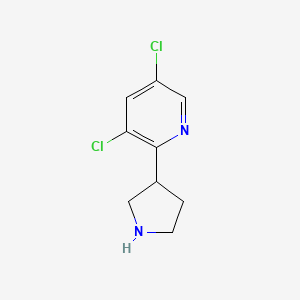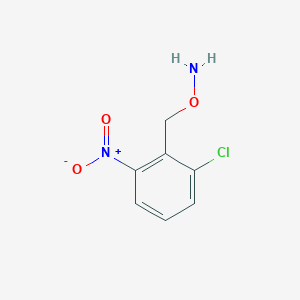
2-Fluoro-6-methoxyphenylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-methoxyphenylhydrazine is an organic compound with the molecular formula C7H9FN2O and a molecular weight of 156.16 g/mol . This compound is characterized by the presence of a fluorine atom at the second position and a methoxy group at the sixth position on the phenyl ring, along with a hydrazine functional group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-methoxyphenylhydrazine typically involves the reaction of 2-fluoro-6-methoxyaniline with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-6-methoxyphenylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzenes or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Azobenzenes, nitroso derivatives.
Reduction: Amines.
Substitution: Substituted phenylhydrazines.
Aplicaciones Científicas De Investigación
2-Fluoro-6-methoxyphenylhydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-6-methoxyphenylhydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group on the phenyl ring can influence the compound’s binding affinity and specificity. The hydrazine group can form covalent bonds with target molecules, leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
2-Fluoro-6-methoxyaniline: Similar structure but lacks the hydrazine group.
2-Fluoro-6-methoxybenzaldehyde: Contains an aldehyde group instead of hydrazine.
2-Fluoro-6-methoxybenzoic acid: Contains a carboxylic acid group instead of hydrazine.
Uniqueness: 2-Fluoro-6-methoxyphenylhydrazine is unique due to the presence of both the fluorine atom and the hydrazine group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H9FN2O |
|---|---|
Peso molecular |
156.16 g/mol |
Nombre IUPAC |
(2-fluoro-6-methoxyphenyl)hydrazine |
InChI |
InChI=1S/C7H9FN2O/c1-11-6-4-2-3-5(8)7(6)10-9/h2-4,10H,9H2,1H3 |
Clave InChI |
WNKHCLMSYNFDEX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)F)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]aceticacid](/img/structure/B13603292.png)





![tert-butyl 3-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B13603320.png)

![6-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13603323.png)
![Tert-butyl 2-[1-(1-aminocyclopropyl)cyclopropyl]-5,5-dimethylpiperidine-1-carboxylate](/img/structure/B13603330.png)

